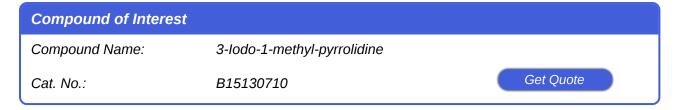


Retrosynthesis of 3-lodo-1-methyl-pyrrolidine: A Technical Guide

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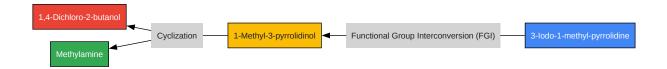


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of **3-iodo-1-methyl-pyrrolidine**, a valuable building block in medicinal chemistry and drug development. This document details the key synthetic transformations, provides experimental protocols for crucial steps, and presents quantitative data in a structured format.

Retrosynthetic Analysis

The retrosynthetic strategy for **3-iodo-1-methyl-pyrrolidine** identifies the most logical bond disconnections to arrive at readily available starting materials. The primary disconnection is the carbon-iodine bond, pointing to a nucleophilic substitution reaction on a suitable precursor. This analysis reveals 1-methyl-3-pyrrolidinol as the immediate and key precursor, which can be synthesized through various established routes.



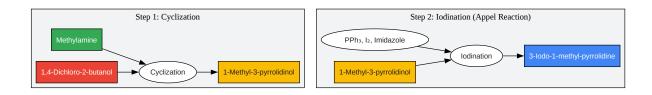
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Caption: Retrosynthetic analysis of **3-lodo-1-methyl-pyrrolidine**.

Forward Synthesis Workflow

The forward synthesis commences with the cyclization of 1,4-dichloro-2-butanol with methylamine to form the key intermediate, 1-methyl-3-pyrrolidinol. This intermediate is then subjected to an iodination reaction to yield the target compound, **3-iodo-1-methyl-pyrrolidine**. The Appel reaction, utilizing triphenylphosphine and iodine with imidazole as a base, is a common and effective method for this transformation.



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Caption: Forward synthesis workflow for **3-lodo-1-methyl-pyrrolidine**.

Experimental Protocols Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2butanol and Methylamine[1]

This procedure details the formation of the key alcohol intermediate.

Materials:

- 1,4-Dichloro-2-butanol
- 40 wt% aqueous solution of methylamine
- Sodium hydroxide



- Ethanol
- Anhydrous magnesium sulfate
- 500 mL four-necked flask
- Autoclave

Procedure:

- A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of methylamine and cooled to 10 °C in an ice-water bath.
- While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature at or below 15 °C. The addition should take approximately 15 minutes.
- The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa.
- The mixture is heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.
- After the reaction is complete, the autoclave is cooled to room temperature.
- The reaction mixture is discharged, and 110 g of sodium hydroxide is added in portions, controlling the temperature below 50 °C. A large amount of methylamine gas will be released, and a white solid will precipitate. The mixture is stirred for 1 hour.
- The mixture is filtered, and the filtrate is allowed to separate into layers.
- The upper organic layer is treated with 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stirred for 2-3 hours.
- The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a
 yellow, transparent, oily liquid.
- The crude product is purified by vacuum distillation to give 46.7 g of colorless and transparent 1-methyl-3-pyrrolidinol.



Synthesis of 3-lodo-1-methyl-pyrrolidine from 1-Methyl-3-pyrrolidinol (Appel Reaction)[2][3]

This protocol describes the conversion of the alcohol to the target iodide.

Materials:

- 1-Methyl-3-pyrrolidinol
- Triphenylphosphine (PPh₃)
- Iodine (I₂)
- Imidazole
- · Dichloromethane (DCM), anhydrous
- · Saturated aqueous solution of sodium thiosulfate
- · Brine solution
- Anhydrous sodium sulfate

Procedure:

- To a solution of 1-methyl-3-pyrrolidinol (1 equivalent) and triphenylphosphine (2 equivalents) in anhydrous dichloromethane (10 volumes), cool the mixture to 0 °C.
- In a separate flask, prepare a solution of iodine (2 equivalents) and imidazole (3 equivalents) in anhydrous dichloromethane (10 volumes).
- Add the iodine-imidazole solution dropwise to the cooled alcohol-phosphine solution at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
- Wash the filtrate successively with a saturated solution of sodium thiosulfate (10 volumes), water (2 x 10 volumes), and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography to yield 3-iodo-1-methyl-pyrrolidine.

Ouantitative Data

Synthesis Step	Reactants	Product	Yield	Purity	Reference
Cyclization	1,4-Dichloro- 2-butanol, Methylamine	1-Methyl-3- pyrrolidinol	64.8%	99.3%	[1]
lodination (General Appel Reaction)	Alcohol, PPh3, I2, Imidazole	Alkyl lodide	High	N/A	[2][3]

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